molecular formula C30H18Cl2N2O3S B11469249 2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-2-oxoacetamide

2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-2-oxoacetamide

Cat. No.: B11469249
M. Wt: 557.4 g/mol
InChI Key: YZSACCIFLMSFMP-UHFFFAOYSA-N
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Description

2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-2-oxoacetamide is a complex organic compound that features a unique combination of indole, chlorobenzyl, and thioxanthene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-2-oxoacetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorobenzylation: The indole derivative is then subjected to a chlorobenzylation reaction using 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Thioxanthene Derivative Preparation: The thioxanthene derivative can be synthesized by reacting 2-chlorothioxanthone with appropriate reagents under controlled conditions.

    Coupling Reaction: Finally, the indole and thioxanthene derivatives are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thioxanthene moieties.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.

    Substitution: The chlorobenzyl and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the indole and thioxanthene rings.

    Reduction: Reduced forms of the carbonyl groups, potentially leading to alcohols.

    Substitution: Substituted derivatives where the chlorine atoms are replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its indole moiety is known to interact with proteins and nucleic acids, making it a candidate for drug discovery.

Medicine

The compound’s structure suggests potential pharmacological activities. It could be investigated for its anti-inflammatory, anticancer, or antimicrobial properties, given the known activities of indole and thioxanthene derivatives.

Industry

In industry, this compound could be used in the development of new materials, such as organic semiconductors or dyes, due to its conjugated system and potential electronic properties.

Mechanism of Action

The mechanism by which 2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-2-oxoacetamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The indole moiety could facilitate binding to protein targets, while the thioxanthene part might interact with cellular membranes or other hydrophobic environments.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide: Lacks the thioxanthene moiety, potentially altering its biological activity and chemical properties.

    N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-2-oxoacetamide: Lacks the indole moiety, which could significantly impact its interaction with biological targets.

Uniqueness

The combination of indole, chlorobenzyl, and thioxanthene moieties in 2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-2-oxoacetamide makes it unique

Properties

Molecular Formula

C30H18Cl2N2O3S

Molecular Weight

557.4 g/mol

IUPAC Name

N-(7-chloro-9-oxothioxanthen-2-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]-2-oxoacetamide

InChI

InChI=1S/C30H18Cl2N2O3S/c31-18-9-11-26-21(13-18)28(35)22-14-19(10-12-27(22)38-26)33-30(37)29(36)23-16-34(25-8-4-2-6-20(23)25)15-17-5-1-3-7-24(17)32/h1-14,16H,15H2,(H,33,37)

InChI Key

YZSACCIFLMSFMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC5=C(C=C4)SC6=C(C5=O)C=C(C=C6)Cl)Cl

Origin of Product

United States

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